4-(2-Ethoxyethoxy)piperidine
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Overview
Description
4-(2-Ethoxyethoxy)piperidine, also known as EEP, is an organic compound belonging to the piperidine family. It is a colorless, volatile liquid with a pleasant odor and is widely used in the synthesis of pharmaceuticals and organic compounds. EEP is a versatile building block for the synthesis of a variety of compounds, and its use in scientific research has significantly increased over the past few decades.
Scientific Research Applications
Synthesis and Reactivity
The reactivity of piperidine derivatives, including those structurally related to 4-(2-Ethoxyethoxy)piperidine, has been extensively studied. For example, N-acyl and N-sulfonyl groups' effect on the anodic methoxylation of piperidine derivatives has been explored, indicating the influence of substituents on the formation of methoxy products (Golub & Becker, 2015).
Supramolecular Chemistry
Supramolecular inclusion complexes involving piperidine derivatives have been synthesized, demonstrating the potential for creating complex structures and studying their behavior. For instance, 4-Acyloxy-4-(cyclopropylethynyl)-1-(2-ethoxyethyl)piperidines reacted with β-cyclodextrin to form inclusion complexes, showcasing the adaptability of piperidine structures in forming supramolecular assemblies (Seilkhanov et al., 2017).
Medicinal Chemistry and Biological Activities
The sulfonyl hydrazone scaffold and the piperidine rings, components similar to this compound, have significant roles in medicinal chemistry. Research indicates that these structures have antioxidant capacity and anticholinesterase activity, highlighting their potential in therapeutic applications (Karaman et al., 2016).
Corrosion Inhibition
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on metal surfaces, demonstrating their potential in industrial applications to protect against corrosion (Kaya et al., 2016).
Enhancement of Drug Bioavailability
The role of piperidine analogues in enhancing the bioavailability of pharmaceutical agents has been investigated, shedding light on their potential to improve drug efficacy and delivery systems (Najar et al., 2011).
Analytical Chemistry
Piperidine structures are also relevant in the field of analytical chemistry, as shown by studies involving the identification and characterization of psychoactive substances (De Paoli et al., 2013).
Future Directions
While specific future directions for “4-(2-Ethoxyethoxy)piperidine” are not available, piperidine derivatives are of significant interest in the pharmaceutical industry, with over 7000 piperidine-related papers published in the last five years . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “this compound”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-(2-ethoxyethoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-11-7-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAFBJXCTHYOSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554424 |
Source
|
Record name | 4-(2-Ethoxyethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-93-7 |
Source
|
Record name | 4-(2-Ethoxyethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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